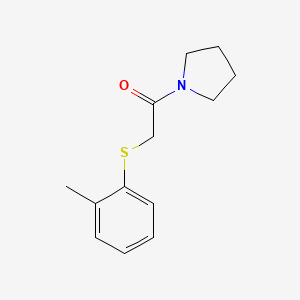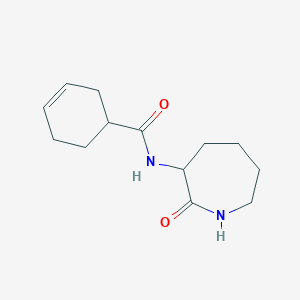
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide, also known as OXA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. OXA is a cyclic amide that contains a seven-membered ring with a carbonyl group and a cyclohexene ring. In
Wirkmechanismus
The mechanism of action of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may inhibit the activity of MMPs by binding to the active site of the enzyme. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may also inhibit the activity of β-lactamases by binding to the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of β-lactamases, which can confer resistance to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential to inhibit the activity of MMPs and β-lactamases. This can be useful in studying the role of these enzymes in cancer cell invasion and antibiotic resistance. However, one limitation of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have cytotoxic effects on some normal cells, and its use should be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide. One direction is to study the potential of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide as a lead compound for the development of anticancer and antibacterial agents. Another direction is to study the structure-activity relationship of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs to identify compounds with improved activity and selectivity. Additionally, future research can focus on the development of new synthetic methods for N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs.
Synthesemethoden
The synthesis of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 3-cyclohexene-1-carboxylic acid with N-benzylazepane-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in good yield and purity. Other methods include the reaction of 3-cyclohexene-1-carboxylic acid with N-alkylazepan-2-ones, or the reaction of 3-cyclohexene-1-carboxylic acid with 2-aminooxepane in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to inhibit the activity of β-lactamases, which are enzymes that can confer resistance to antibiotics.
Eigenschaften
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-2,10-11H,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYPOSYANSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

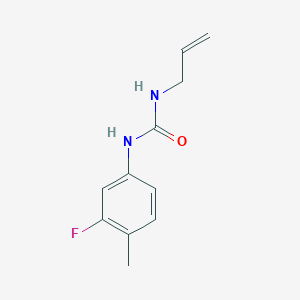


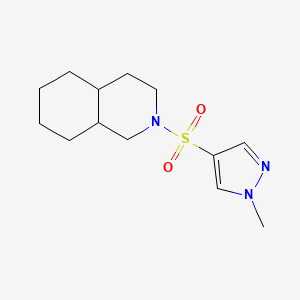
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)



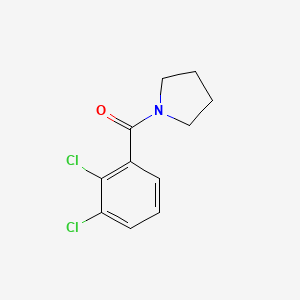
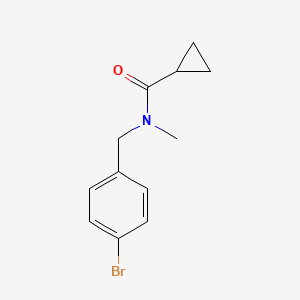

![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
